![molecular formula C17H19NO2S2 B2470989 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034486-25-2](/img/structure/B2470989.png)
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide
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Overview
Description
The compound “N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide” is a complex organic molecule that contains several functional groups. It has a cyclohexene ring, an amide group, a hydroxyl group, and two thiophene rings .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene derivatives can be synthesized through various methods such as Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions of different substrates .Molecular Structure Analysis
Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The presence of two thiophene rings in the compound could contribute to its stability and potentially interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Thiophene derivatives generally have interesting optoelectronic properties .Scientific Research Applications
Antibacterial and Antifungal Properties
A study by Altundas et al. (2010) on novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes, which are structurally related to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide, demonstrated significant antibacterial activity against various pathogenic strains. These compounds showed effectiveness against bacteria like Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli, as well as antifungal activity against Candida albicans, highlighting their potential in pharmaceutical applications (Altundas et al., 2010).
Synthesis Processes and Intermediates
In the field of organic synthesis, the compound has relevance as a structural component. Liu Jian-p (2014) described an efficient process for synthesizing related compounds, which are intermediates of febuxostat. This process avoids the use of hazardous substances, emphasizing the compound's importance in creating safer and more efficient chemical synthesis pathways (Liu Jian-p, 2014).
Catalysis and Chemical Reactions
The use of thiophenols, structurally related to the compound , has been reported by Zhong et al. (2017) in the synthesis of 3‐sulfenylated chromones. This study utilized KIO3-catalyzed domino reactions, highlighting the potential of such compounds in facilitating complex chemical transformations (Zhong et al., 2017).
Applications in Polymer Chemistry
In the field of polymer chemistry, compounds structurally similar to this compound are utilized in the synthesis of specific polymers. For instance, Benyahya et al. (2011) conducted a study on the synthesis of glycerin carbonate-based intermediates using thiol-ene chemistry, which is relevant to the broader context of utilizing such compounds in creating new materials (Benyahya et al., 2011).
Future Directions
Thiophene derivatives are a topic of ongoing research due to their interesting properties and potential applications in areas such as medicinal chemistry, material science, and organic semiconductors . Further studies could explore the synthesis, properties, and potential applications of this specific compound.
properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S2/c19-16(13-6-2-1-3-7-13)18-12-17(20,14-8-4-10-21-14)15-9-5-11-22-15/h1-2,4-5,8-11,13,20H,3,6-7,12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQULKGIELTNQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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